

Unveiling the Selectivity of CAL-130: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	CAL-130 Hydrochloride	
Cat. No.:	B1139508	Get Quote

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[City, State] – December 13, 2025 – In the intricate landscape of kinase inhibitor development, understanding the precise selectivity of a compound is paramount. This guide provides a comprehensive analysis of CAL-130, a potent dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, detailing its cross-reactivity profile against other kinase families. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative endeavors.

CAL-130 has emerged as a significant tool in the study of PI3K signaling, particularly in the context of immunology and oncology, where the δ and γ isoforms play critical roles.[1] Its efficacy is intrinsically linked to its selectivity. This guide synthesizes available data on its inhibitory activity, presents detailed experimental methodologies for key assays, and visualizes the relevant signaling pathways.

Quantitative Analysis of CAL-130 Kinase Selectivity

CAL-130 demonstrates high potency and selectivity for the PI3K δ and PI3Ky isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values of CAL-130 against the Class I PI3K isoforms.



Kinase Isoform	IC50 (nM)
ΡΙ3Κδ (ρ110δ)	1.3
PI3Ky (p110y)	6.1
ΡΙ3Κβ (ρ110β)	56
ΡΙ3Κα (ρ110α)	115

Data sourced from publicly available information.

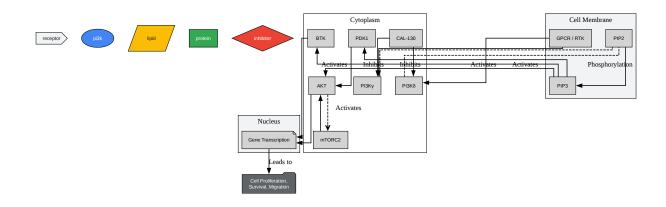
The data clearly indicates a strong preference of CAL-130 for the δ and γ isoforms over the α and β isoforms, with approximately 43-fold and 88-fold greater selectivity for PI3K δ over PI3K δ and PI3K δ , respectively. Similarly, it displays roughly 9-fold and 19-fold selectivity for PI3K δ over PI3K δ and PI3K δ .

While comprehensive kinome-wide screening data for CAL-130 against a broad panel of unrelated kinase families is not extensively published in the public domain, initial reports suggest a favorable selectivity profile. Studies have indicated that CAL-130 does not significantly inhibit other signaling pathways such as the p38 MAPK or the insulin receptor tyrosine kinase pathways at concentrations where it potently inhibits PI3K δ and PI3K γ .[2] This suggests a degree of specificity and a lower likelihood of off-target effects mediated by these kinases.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context of CAL-130's activity and the methodologies used to assess it, the following diagrams illustrate the PI3K δ/γ signaling pathway and a general workflow for determining kinase inhibitor selectivity.

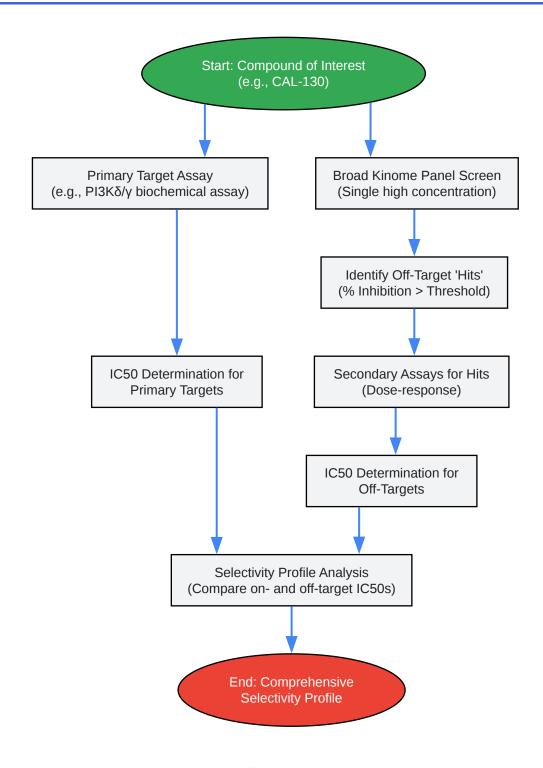




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Caption: PI3K δ /y Signaling Pathway Inhibition by CAL-130.





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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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